molecular formula C21H18N4O4S3 B11095793 Dimethyl 4,4'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediylmethanediyl)]dibenzoate

Dimethyl 4,4'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediylmethanediyl)]dibenzoate

Cat. No.: B11095793
M. Wt: 486.6 g/mol
InChI Key: UESBEJPJLSOOHH-UHFFFAOYSA-N
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Description

METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a methoxycarbonylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE typically involves a multi-step process. One common synthetic route includes the reaction of 4-(methoxycarbonyl)benzyl chloride with 6-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE involves its interaction with various molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H18N4O4S3

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 4-[[6-[(4-methoxycarbonylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C21H18N4O4S3/c1-28-17(26)15-7-3-13(4-8-15)11-30-19-22-23-20-25(19)24-21(32-20)31-12-14-5-9-16(10-6-14)18(27)29-2/h3-10H,11-12H2,1-2H3

InChI Key

UESBEJPJLSOOHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C3N2N=C(S3)SCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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